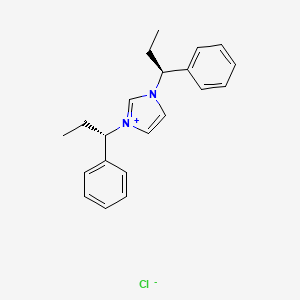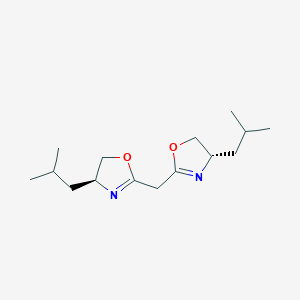
Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane is an organic compound that belongs to the class of oxazolines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the isobutyl group and the chiral center at the 4-position of the oxazoline ring makes this compound particularly interesting for various applications in asymmetric synthesis and catalysis.
准备方法
The synthesis of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxazoline ring. This can be achieved by reacting an amino alcohol with an appropriate carboxylic acid or its derivative.
Cyclization: The amino alcohol undergoes cyclization to form the oxazoline ring. This step often requires the use of dehydrating agents or catalysts to facilitate the ring closure.
Introduction of the Isobutyl Group: The isobutyl group is introduced at the 4-position of the oxazoline ring through alkylation reactions. This step may involve the use of alkyl halides and strong bases to achieve the desired substitution.
Formation of the Bis Compound: Finally, the two oxazoline rings are linked together through a methylene bridge. This can be accomplished by using formaldehyde or other methylene donors under appropriate reaction conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yields and purity.
化学反应分析
Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the oxazoline ring or the isobutyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Addition: The oxazoline ring can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the methylene bridge.
科学研究应用
Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane has several scientific research applications:
Asymmetric Synthesis: The chiral nature of the compound makes it valuable in asymmetric synthesis, where it can be used as a chiral ligand or catalyst to induce enantioselectivity in various reactions.
Catalysis: The compound is used as a ligand in transition metal catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with various molecular targets:
Chiral Induction: In asymmetric synthesis, the compound acts as a chiral ligand, coordinating to a metal center and inducing chirality in the resulting products.
Catalytic Activity: As a ligand in transition metal catalysis, the compound facilitates the formation of active catalytic species, enhancing the rate and selectivity of the reactions.
Biological Interactions: The compound can bind to enzymes or receptors, modulating their activity and providing insights into their mechanisms of action.
相似化合物的比较
Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane can be compared with other similar compounds, such as:
Bis(indolyl)methanes: These compounds also feature a methylene bridge linking two heterocyclic rings but differ in their pharmacological profiles and applications.
Bis(pyrazolyl)methanes: These compounds contain pyrazole rings and are known for their biological activities and use as chelating agents.
Bis(diphenylphosphino)methane: This compound is used as a ligand in coordination chemistry and catalysis, similar to this compound, but with different electronic properties.
The uniqueness of this compound lies in its chiral nature and the presence of the oxazoline ring, which imparts distinct reactivity and selectivity in various applications.
属性
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-10(2)5-12-8-18-14(16-12)7-15-17-13(9-19-15)6-11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPADFZCUFXZCL-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)CC2=NC(CO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)CC2=N[C@H](CO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200358.png)
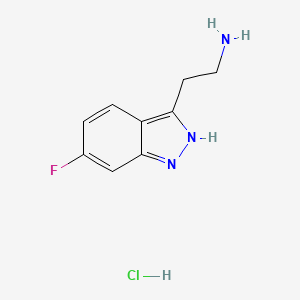
![1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene](/img/structure/B8200365.png)
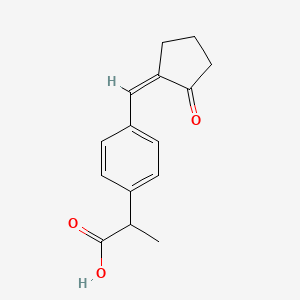
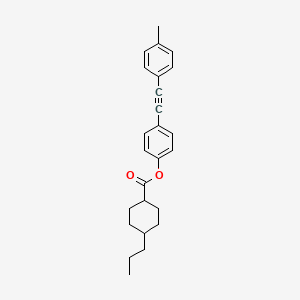
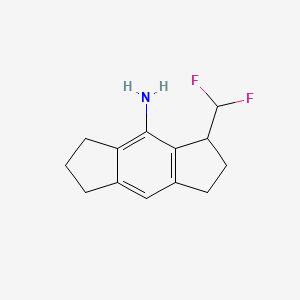
![3-Oxaspiro[5.5]undecan-8-one](/img/structure/B8200386.png)
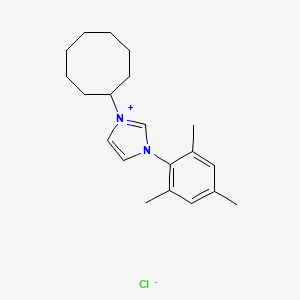
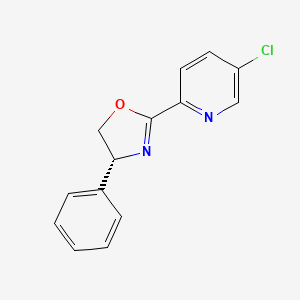
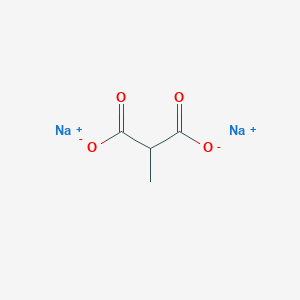
![(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8200432.png)
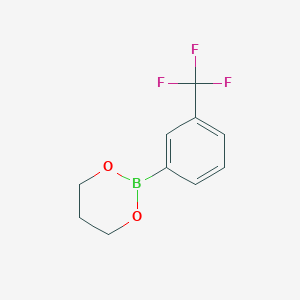
![rel-tert-Butyl ((3aS,6aR)-2-benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B8200461.png)
